Cas no 2202-17-7 ((-)-O-Methyldauricine)

(-)-O-Methyldauricine structure
Productnaam:(-)-O-Methyldauricine
(-)-O-Methyldauricine Chemische en fysische eigenschappen
Naam en identificatie
-
- O-Methyldauricine
- (1R)-1-[[4-[5-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-methoxyphenoxy]phenyl]methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline
- (1'R)-6
- (1'R)-6,7,12,6'-Tetramethoxy-2,2',18'-trimethyl-8,18'-seco-berbaman
- Dauricine,O-methyl-(6CI,7CI,8CI)
- Isoquinoline,1,2,3,4-tetrahydro-6,7-dimethoxy-1-((4-(2-methoxy-5-((1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl)phenoxy)phenyl)methyl)-2-methyl-,(R-(R*,R*))
- O,O-Dimethyl-cuspidalin
- O,O-Dimethylcuspidaline
- O,O-Dimethyldauricinoline
- O,O-Dimethyl-daurinolin
- O-Methyl-dauricin
- O-Methyl-dauricinine
- 2202-17-7
- Dauricine, O-methyl- (6CI,7CI,8CI)
- BDBM50292469
- (-)-O-Methyldauricine; O,O-Dimethylcuspidaline; O,O-Dimethyldauricinoline
- Dauricine, O-methyl-
- Q-100278
- CHEMBL501861
- DTXSID50176486
- (1R)-1-[[4-[5-[[(1R)-6, 7-dimethoxy-2-methyl-3, 4-dihydro-1H-isoquinolin-1-yl]methyl]-2-methoxyphenoxy]phenyl]methyl]-6, 7-dimethoxy-2-methyl-3, 4-dihydro-1H-isoquinoline
- (1~{R})-1-[[4-[5-[[(1~{R})-6,7-dimethoxy-2-methyl-3,4-dihydro-1~{H}-isoquinolin-1-yl]methyl]-2-methoxy-phenoxy]phenyl]methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1~{H}-isoquinoline
- Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1-((4-(2-methoxy-5-((1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl)phenoxy)phenyl)methyl)-2-methyl-, (R-(R*,R*))-
- (-)-O-Methyldauricine
-
- Inchi: InChI=1S/C39H46N2O6/c1-40-16-14-27-21-35(43-4)37(45-6)23-30(27)32(40)18-25-8-11-29(12-9-25)47-39-20-26(10-13-34(39)42-3)19-33-31-24-38(46-7)36(44-5)22-28(31)15-17-41(33)2/h8-13,20-24,32-33H,14-19H2,1-7H3/t32-,33-/m1/s1
- InChI-sleutel: UHYCXSGUNAWVBW-CZNDPXEESA-N
- LACHT: COC1C=CC(C[C@H]2N(C)CCC3=CC(=C(C=C23)OC)OC)=CC=1OC1C=CC(C[C@H]2N(C)CCC3=CC(=C(C=C23)OC)OC)=CC=1
Berekende eigenschappen
- Exacte massa: 638.33600
- Monoisotopische massa: 638.335587
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 8
- Zware atoomtelling: 47
- Aantal draaibare bindingen: 11
- Complexiteit: 948
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 2
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 61.9
- XLogP3: 7
Experimentele eigenschappen
- Dichtheid: 1.156
- Kookpunt: 717.6°Cat760mmHg
- Vlampunt: 173.2°C
- Brekindex: 1.585
- PSA: 61.86000
- LogboekP: 6.94110
(-)-O-Methyldauricine Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
TRC | M296480-1mg |
(-)-O-Methyldauricine |
2202-17-7 | 1mg |
$689.00 | 2023-05-18 | ||
A2B Chem LLC | AF29293-1mg |
O-METHYLDAURICINE |
2202-17-7 | 1mg |
$1391.00 | 2024-04-20 | ||
TRC | M296480-2.5mg |
(-)-O-Methyldauricine |
2202-17-7 | 2.5mg |
$1344.00 | 2023-05-18 |
(-)-O-Methyldauricine Gerelateerde literatuur
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1. Alkaloids from greenheart. Part III. The structure of rodiasine. Mass spectra of bisbenzylisoquinoline alkaloidsM. F. Grundon,J. E. B. McGarvey J. Chem. Soc. C 1966 1082
-
T. Kametani,H. Iida,K. Sakurai J. Chem. Soc. C 1969 500
-
3. 547. Alkaloids from greenheart. Part I. The isolation of the alkaloids, and the structure of sepeerineM. F. Grundon,J. E. B. McGarvey J. Chem. Soc. 1960 2739
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4. 1178. Bisbenzylisoquinoline alkaloids and related compounds. Part IV. A total synthesis of (±)-dauricineT. Kametani,K. Fukumoto J. Chem. Soc. 1964 6141
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Viviene K. Nguyen,Kevin. G. M. Kou Org. Biomol. Chem. 2021 19 7535
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